{2-[2-(Piperidin-1-ylmethyl)phenoxy]ethyl}amine dihydrochloride
Description
Chemical Nomenclature and Classification
{2-[2-(Piperidin-1-ylmethyl)phenoxy]ethyl}amine dihydrochloride represents a complex organic compound with well-defined structural characteristics and systematic nomenclature. The compound is officially registered under Chemical Abstracts Service number 1185303-92-7, providing unambiguous identification within chemical databases and research literature. The molecular formula C14H24Cl2N2O reflects the precise atomic composition, indicating the presence of fourteen carbon atoms, twenty-four hydrogen atoms, two chlorine atoms, two nitrogen atoms, and one oxygen atom. This molecular arrangement yields a molecular weight of 307.26 grams per mole, establishing fundamental physical parameters essential for chemical characterization and research applications.
The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, designating the compound as a dihydrochloride salt of the parent amine structure. The parent compound contains a piperidine ring system connected through a methylene bridge to a phenol moiety, which is further linked via an ether bond to an ethylamine chain. The dihydrochloride designation indicates the presence of two hydrochloride counterions, which significantly influence the compound's solubility characteristics and crystalline properties. The compound's MDL number MFCD06801221 provides additional database identification, facilitating cross-referencing across multiple chemical information systems.
The structural representation through SMILES notation NCCOC1=CC=CC=C1CN2CCCCC2.[H]Cl.[H]Cl provides a machine-readable format that precisely describes the molecular connectivity. This notation reveals the ethylamine terminus, the phenoxy ether linkage, and the piperidine substituent arrangement. The classification places this compound within multiple chemical categories, including aromatic ethers, secondary amines, and heterocyclic compounds. Standard purity specifications typically achieve 97% or higher, reflecting the compound's availability for high-quality research applications.
Historical Context in Chemical Research
The development of this compound emerges from a rich historical context of phenoxyethylamine derivative research spanning several decades. Patent literature from 1993 documents early systematic investigations into novel derivatives of 2-phenoxyethylamine and their preparation methods, establishing foundational work that would influence subsequent compound development. These early investigations focused on therapeutic applications and structural modifications, laying groundwork for contemporary understanding of phenoxyethylamine-based molecular architectures.
Research efforts during the 1990s and early 2000s concentrated on expanding the structural diversity within phenoxyethylamine families through systematic substituent modifications. The incorporation of piperidine moieties into phenoxyethylamine scaffolds represented a significant advancement in molecular design, combining the favorable properties of both structural elements. Patent documentation reveals that researchers recognized the potential for creating compounds with enhanced biological activity through strategic positioning of nitrogen-containing heterocycles. This historical perspective demonstrates how contemporary compounds like this compound evolved from systematic structure-activity relationship studies.
The evolution of synthetic methodologies has paralleled the development of these complex structures. Historical approaches to phenoxyethylamine synthesis involved direct alkylation reactions between phenolic compounds and chloroethylamine derivatives. The incorporation of piperidine substituents required more sophisticated synthetic strategies, including multi-step sequences involving methylation reactions and nucleophilic substitutions. These methodological advances enabled the preparation of increasingly complex structures with precise control over stereochemistry and substitution patterns.
Contemporary research builds upon these historical foundations while incorporating modern analytical techniques and computational modeling approaches. The availability of high-resolution spectroscopic methods and advanced purification techniques has enabled researchers to achieve superior compound characterization and purity levels compared to earlier investigations. This historical progression demonstrates the cumulative nature of chemical research and the importance of foundational work in enabling contemporary achievements in molecular design and synthesis.
Positioning within Phenoxyethylamine Derivative Family
This compound occupies a distinctive position within the broader phenoxyethylamine derivative family, characterized by specific structural features that distinguish it from related compounds. The phenoxyethylamine family encompasses a diverse range of molecules sharing the common phenoxy-ethyl-amine core structure, with variations primarily occurring through substitution patterns on the aromatic ring and modifications to the amine functionality. This compound's unique positioning derives from the incorporation of a piperidine-containing substituent on the phenyl ring, creating a structure that bridges traditional phenoxyethylamine architectures with heterocyclic chemistry.
Research demonstrates that terminal phenoxy groups function as privileged moieties within drug scaffolds, providing essential structural elements for molecular recognition and binding interactions. The phenoxy moiety contributes to favorable pharmacological properties through π-π interactions with aromatic residues in target proteins and hydrogen bonding capabilities through the ether oxygen atom. Within the context of this compound, the phenoxy group maintains these advantageous properties while supporting additional structural complexity through the piperidine substituent.
Comparative analysis reveals that related compounds within the phenoxyethylamine family exhibit varying degrees of structural complexity and functional diversity. Simple phenoxyethylamine derivatives possess basic aromatic ether and amine functionalities, while more complex family members incorporate additional heterocyclic elements, extended carbon chains, or multiple aromatic systems. The compound under investigation represents an intermediate level of complexity, combining the fundamental phenoxyethylamine architecture with a well-defined heterocyclic substituent that enhances molecular diversity without overwhelming structural simplicity.
The positioning of the piperidine substituent through a methylene bridge creates specific spatial relationships that influence molecular conformation and binding properties. This structural arrangement allows for conformational flexibility while maintaining defined geometric constraints that can be crucial for molecular recognition processes. Research on related phenoxyethylamine derivatives demonstrates that substitution patterns significantly influence biological activity, with ortho-substituted compounds often exhibiting distinct properties compared to meta- or para-substituted analogs. The specific substitution pattern in this compound positions it uniquely within this family for potential applications requiring specific geometric and electronic properties.
Significance in Structural Chemistry Research
The structural significance of this compound extends beyond its individual chemical properties to encompass broader implications for understanding molecular design principles and structure-activity relationships within complex organic systems. The compound exemplifies successful integration of multiple functional elements within a single molecular framework, demonstrating how systematic structural modifications can create compounds with enhanced properties and expanded application potential. Research investigations into phenoxyethylamine derivatives have revealed that structural modifications significantly influence molecular behavior, making this compound particularly valuable for understanding these relationships.
Contemporary structural chemistry research emphasizes the importance of three-dimensional molecular architecture in determining chemical and biological properties. This compound provides an excellent model system for investigating how multiple conformational degrees of freedom influence overall molecular behavior. The presence of rotatable bonds around the methylene bridge, ether linkage, and ethyl chain creates a complex conformational landscape that can be systematically studied using computational and experimental approaches. This conformational complexity makes the compound valuable for validating theoretical models and developing improved prediction methods for molecular properties.
The significance of this compound in structural research also derives from its representation of successful heterocyclic integration strategies. The piperidine ring system introduces additional nitrogen functionality while maintaining structural stability and synthetic accessibility. Research has demonstrated that careful positioning of heterocyclic elements can dramatically influence molecular properties, making compounds like this valuable for understanding general principles of heterocyclic incorporation. The specific geometric relationship between the piperidine ring and the phenoxyethylamine backbone provides insights into optimal spacing and orientation strategies for multi-functional molecular designs.
Advanced analytical characterization of this compound contributes to broader understanding of structure-property relationships in complex organic compounds. High-resolution spectroscopic data, crystallographic information, and computational modeling results from this compound enhance general knowledge about similar molecular architectures. The compound's well-defined structure and accessible synthesis make it an excellent reference standard for developing new analytical methods and validating computational approaches. This significance extends to educational applications, where the compound serves as an exemplary case study for advanced organic chemistry concepts including conformational analysis, intermolecular interactions, and structure-activity relationships.
Properties
IUPAC Name |
2-[2-(piperidin-1-ylmethyl)phenoxy]ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O.2ClH/c15-8-11-17-14-7-3-2-6-13(14)12-16-9-4-1-5-10-16;;/h2-3,6-7H,1,4-5,8-12,15H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTPJOLPDLRLIIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=CC=C2OCCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 3-(1-Piperidin-1-ylmethyl)phenol Intermediate
This intermediate is a critical precursor and is synthesized by reductive amination of m-hydroxybenzaldehyde with piperidine, followed by reduction with sodium borohydride.
- Molar ratios: m-hydroxybenzaldehyde : piperidine : sodium borohydride ≈ 1 : 3 : 1
- Sodium borohydride is added gradually after mixing m-hydroxybenzaldehyde and piperidine for 2–5 hours (preferably 3–4 hours)
- Solvents: Commonly ethanol or similar polar solvents
- Temperature control: Dropwise addition of sodium borohydride at low temperature to avoid side reactions
This method yields 3-(1-piperidinylmethyl)phenol efficiently, which is then purified for subsequent steps.
Formation of {2-[2-(Piperidin-1-ylmethyl)phenoxy]ethyl}amine
The phenol intermediate undergoes nucleophilic substitution with 3-chloropropylamine or 2-chloroethylamine derivatives under basic conditions to form the desired phenoxyethylamine structure.
| Parameter | Details |
|---|---|
| Base | Sodium hydroxide, potassium hydroxide, sodium carbonate, or potassium carbonate |
| Solvent | Ethanol, isopropanol, tetrahydrofuran, dimethylformamide, dimethyl sulfoxide, toluene, xylene |
| Temperature | 100–150 °C, preferably 110–130 °C |
| Reaction time | 0.5 to 10 hours, preferably 1 to 5 hours |
| Molar ratio (phenol:base) | Approximately 1:1 |
After completion, the reaction mixture is concentrated under reduced pressure and distilled to isolate 3-[3-(1-piperidinylmethyl)phenoxy]propylamine, which is structurally close to the target compound.
Conversion to Dihydrochloride Salt
The free amine is converted to its dihydrochloride salt by treatment with hydrochloric acid gas or aqueous hydrochloric acid under controlled conditions.
- The amidation and salt formation can be completed in one step by introducing HCl gas into the salt-free intermediate solution.
- This step ensures the compound is isolated as a stable dihydrochloride salt, improving solubility and handling properties.
Summary Table of Preparation Steps
| Step No. | Reaction Stage | Key Reagents/Conditions | Outcome/Intermediate |
|---|---|---|---|
| 1 | Reductive amination | m-hydroxybenzaldehyde, piperidine, sodium borohydride | 3-(1-piperidinylmethyl)phenol |
| 2 | Nucleophilic substitution | 3-chloropropylamine or 2-chloroethylamine, base, solvent | 3-[3-(1-piperidinylmethyl)phenoxy]propylamine |
| 3 | Salt formation | HCl gas or aqueous HCl | {2-[2-(Piperidin-1-ylmethyl)phenoxy]ethyl}amine dihydrochloride |
Analytical and Research Findings
- The molar ratios and temperature ranges are critical for optimizing yield and purity.
- Use of polar aprotic solvents like dimethylformamide or dimethyl sulfoxide can enhance reaction rates in nucleophilic substitution.
- Gradual addition of reducing agents and temperature control during reductive amination minimizes side reactions and improves selectivity.
- The one-step amidation and salt formation with HCl gas streamline the process, reducing purification steps.
- The final dihydrochloride salt exhibits improved stability and solubility suitable for pharmaceutical applications.
Additional Research Insights
While no direct alternative synthesis methods for this exact compound were found in the reviewed literature, related piperidinylphenoxy compounds have been synthesized using similar strategies involving:
- Mannich reactions with secondary amines and formaldehyde for related derivatives.
- Coupling reactions using activated esters and amines under mild conditions for related piperidine-containing molecules.
These methods underscore the versatility of piperidinylmethyl phenol intermediates in organic synthesis.
Chemical Reactions Analysis
{2-[2-(Piperidin-1-ylmethyl)phenoxy]ethyl}amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions with halides or other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
{2-[2-(Piperidin-1-ylmethyl)phenoxy]ethyl}amine dihydrochloride is widely used in scientific research, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in proteomics research to study protein interactions and functions.
Industry: Utilized in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of {2-[2-(Piperidin-1-ylmethyl)phenoxy]ethyl}amine dihydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
a) Piperidine vs. Pyrrolidine Rings
- {2-[2-(Pyrrolidin-1-ylmethyl)phenoxy]ethyl}amine Dihydrochloride (CAS: 1185299-17-5): Replacing piperidine (6-membered ring) with pyrrolidine (5-membered) reduces steric bulk and alters nitrogen’s basicity. Pyrrolidine’s smaller ring may enhance binding to flat protein pockets but decrease metabolic stability due to increased ring strain .
b) Phenoxyethylamine vs. Thiazole/Ethyl Backbones
- The molecular weight (178.68 g/mol) is significantly lower than the target compound, likely improving membrane permeability .
c) Substituent Effects on Aromatic Rings
- 2-(2,5-Dimethylpiperidin-1-yl)ethan-1-amine Dihydrochloride (CAS: 1803605-66-4): Methyl groups at the 2- and 5-positions of piperidine increase lipophilicity (logP) and may slow hepatic clearance. Molecular weight (229.19 g/mol) remains lower than the target compound due to the absence of a phenoxy group .
Physicochemical and Pharmacological Properties
| Compound | Molecular Weight (g/mol) | Key Structural Features | Potential Applications |
|---|---|---|---|
| Target Compound | ~325* | Phenoxyethylamine, piperidine | CNS targeting (e.g., serotonin modulation) |
| {2-[2-(Pyrrolidin-1-ylmethyl)phenoxy]ethyl}amine Dihydrochloride | ~311* | Pyrrolidine, phenoxyethylamine | Improved binding to compact receptors |
| [2-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine Dihydrochloride | 178.68 | Thiazole, ethylamine | Antimicrobial or enzyme inhibition |
| 2-(2,5-Dimethylpiperidin-1-yl)ethan-1-amine Dihydrochloride | 229.19 | Dimethylpiperidine | Enhanced lipophilicity for CNS drugs |
*Estimated based on analogous structures.
Biological Activity
{2-[2-(Piperidin-1-ylmethyl)phenoxy]ethyl}amine dihydrochloride, with the molecular formula C14H24Cl2N2O, is a compound that has garnered interest in various fields of biological research. Its structure suggests potential interactions with biological targets, making it a candidate for studies related to drug discovery and therapeutic applications.
The compound is characterized by its unique structure, featuring a piperidine ring linked to a phenoxyethylamine moiety. This structural arrangement allows it to engage in various biochemical interactions, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C14H24Cl2N2O |
| IUPAC Name | 2-[2-(piperidin-1-ylmethyl)phenoxy]ethanamine; dihydrochloride |
| CAS Number | 1185303-92-7 |
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. Preliminary studies indicate that it may function as an inhibitor or activator of certain biological pathways, influencing cellular processes such as signal transduction and metabolic regulation.
Potential Targets
- Enzymatic Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
- Receptor Modulation : It could interact with neurotransmitter receptors, suggesting applications in neurological disorders.
Biological Activities
Research has demonstrated that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies indicate that derivatives of this compound possess antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, related compounds have shown Minimum Inhibitory Concentration (MIC) values indicating effective antibacterial activity against Staphylococcus aureus and Escherichia coli .
- Cytotoxicity : The compound has been evaluated for cytotoxic effects on various cancer cell lines. Initial findings suggest that it may exhibit selective cytotoxicity, which could be leveraged for therapeutic purposes in oncology .
- Neuropharmacological Effects : Given its structural similarity to known neuroactive compounds, there is potential for this compound to influence dopaminergic pathways, which could be beneficial in treating conditions like Parkinson's disease or schizophrenia .
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:
- Study on Anticancer Activity : A study conducted on analogs of this compound revealed significant cytotoxic effects against human cervical carcinoma (HeLa) and colon adenocarcinoma (Caco-2) cell lines, with IC50 values indicating potent activity .
- Antimicrobial Efficacy Evaluation : Another investigation focused on the antimicrobial properties of derivatives, reporting MIC values ranging from 20 to 40 µM against resistant strains of S. aureus and E. coli .
Q & A
Q. What are the common synthetic routes for {2-[2-(Piperidin-1-ylmethyl)phenoxy]ethyl}amine dihydrochloride?
The synthesis typically involves Mannich reactions or protective group strategies . For example, piperidine-containing amines are synthesized via Mannich reactions using formaldehyde, amine hydrochlorides, and ketones under acidic conditions (yields: 87–98%) . Protective groups (e.g., tert-butoxycarbonyl) are removed using HCl in polar solvents like methanol, followed by crystallization to isolate the dihydrochloride salt . Key reagents include sodium borohydride for reductions and halogenating agents for substitutions .
Q. How is the compound characterized structurally?
Structural elucidation employs spectroscopic methods :
- NMR (¹H/¹³C) to confirm piperidine ring substitution and ethylamine backbone.
- Mass spectrometry (ESI-MS) for molecular weight verification (e.g., m/z ~273–485 for related dihydrochlorides) .
- X-ray crystallography resolves stereochemistry, particularly for trans-isomers .
Canonical SMILES strings (e.g.,
C1CN(CCC1N)C2=CC=CC=C2.Cl.Cl) and InChI keys aid computational validation .
Q. What are the primary biological targets studied for this compound?
The compound is screened for interactions with GPCRs (e.g., serotonin, dopamine receptors) and ion channels (e.g., nicotinic acetylcholine receptors) due to its piperidine-ethylamine scaffold . Preliminary assays include:
- Radioligand binding studies (IC₅₀ values).
- Functional assays (e.g., cAMP modulation) . Cytotoxicity is assessed via MTT assays in cancer cell lines .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
- Solvent systems : Use anhydrous methanol or ethyl acetate for HCl-mediated deprotection to minimize side reactions .
- Catalysts : Palladium on carbon (Pd/C) for hydrogenation steps improves efficiency .
- Temperature control : Maintain 45–50°C during crystallization to enhance purity (>99%) .
- Byproduct analysis : HPLC with UV detection (λ = 254 nm) monitors intermediates .
Q. What strategies resolve contradictions in spectral data for structural confirmation?
- Density Functional Theory (DFT) calculations : Compare experimental vs. computed NMR shifts (δ ppm) to validate piperidine ring conformers .
- 2D NMR (COSY, NOESY) : Resolve overlapping signals in aromatic/amine regions .
- Isotopic labeling : Deuterated analogs (e.g., ²H₂-propan-1-amine) clarify fragmentation patterns in MS .
Q. How can in vitro activity and selectivity be systematically assessed?
- Panel screening : Test against 50+ GPCRs/enzymes (e.g., Eurofins CEREP panel) to identify off-target effects .
- Selectivity indices : Calculate ratios (e.g., IC₅₀ for target vs. related receptors) to prioritize lead optimization .
- Metabolic stability : Use liver microsomes (human/rat) to estimate hepatic clearance .
Safety and Handling
Q. What precautions are required when handling this compound?
- PPE : Gloves, lab coat, and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods due to potential HCl vapor release during synthesis .
- First aid : Immediate rinsing with water for skin/eye exposure; seek medical attention if irritation persists .
- Storage : Keep in airtight containers at 2–8°C to prevent hygroscopic degradation .
Contradictions and Mitigation
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
